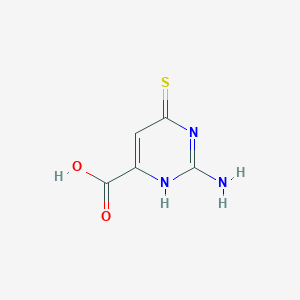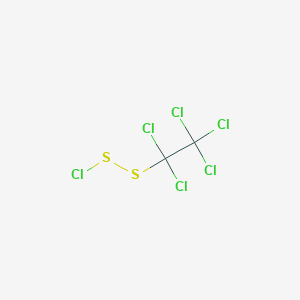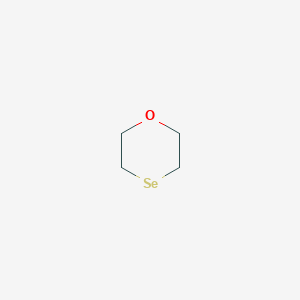
Tellurium tetramer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium tetramer, with the chemical formula Te₄, is a compound consisting of four tellurium atoms. Tellurium is a rare metalloid belonging to the chalcogen family, which also includes oxygen, sulfur, and selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tellurium tetramer can be synthesized through various methods, including:
Sublimation: This method involves the sublimation of elemental tellurium, where tellurium vapor is condensed to form this compound.
Decomposition Reactions: this compound can be formed by the slow decomposition of hydrogen telluride (H₂Te) or other tellurium-containing compounds.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of an aqueous solution of an alkali telluride at atmospheric pressure . This method ensures the controlled formation of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: Tellurium tetramer undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tellurium dioxide (TeO₂) or other higher oxidation state compounds.
Reduction: It can be reduced to elemental tellurium or lower oxidation state compounds.
Substitution: this compound can undergo substitution reactions with halogens to form tellurium halides, such as tellurium tetrachloride (TeCl₄).
Common Reagents and Conditions:
Oxidizing Agents: Chlorine (Cl₂), bromine (Br₂), and iodine (I₂) are commonly used oxidizing agents for this compound.
Reducing Agents: Hydrogen gas (H₂) and other reducing agents can be used to reduce this compound.
Major Products:
Tellurium Dioxide (TeO₂): Formed through oxidation reactions.
Tellurium Halides: Formed through substitution reactions with halogens.
Scientific Research Applications
Tellurium tetramer has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various tellurium-containing compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in antimicrobial and anticancer therapies.
Industry: Utilized in the production of semiconductors, solar cells, and other electronic devices.
Mechanism of Action
Tellurium tetramer can be compared with other similar compounds, such as:
Sulfur Tetramer (S₄): Similar in structure but differs in chemical reactivity and properties.
Selenium Tetramer (Se₄): Shares some similarities with this compound but has distinct electronic and optical properties.
Uniqueness: this compound is unique due to its higher atomic weight and distinct electronic properties compared to sulfur and selenium tetramers. These properties make it valuable for specific applications in materials science and nanotechnology .
Comparison with Similar Compounds
- Sulfur Tetramer (S₄)
- Selenium Tetramer (Se₄)
Properties
CAS No. |
12597-49-8 |
|---|---|
Molecular Formula |
Te4 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
tetratelluretane |
InChI |
InChI=1S/Te4/c1-2-4-3-1 |
InChI Key |
RDEQFAYMDQZYQE-UHFFFAOYSA-N |
Canonical SMILES |
[Te]1[Te][Te][Te]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



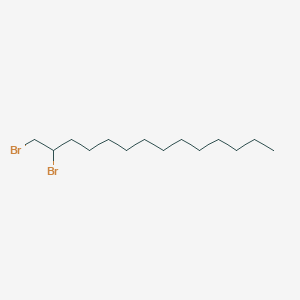
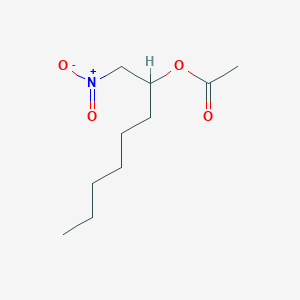
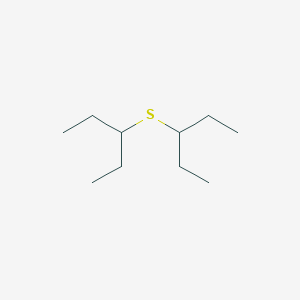
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)
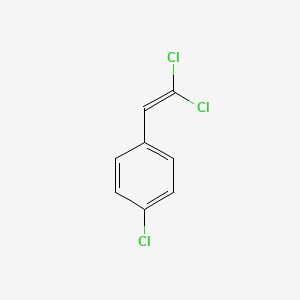

![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
